3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and a prop-2-en-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-fluorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Prop-2-en-1-amine Chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The double bond in the prop-2-en-1-amine chain can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and the fluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)prop-2-en-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(5-(4-Methylphenyl)furan-2-yl)prop-2-en-1-amine: Similar structure but with a methyl group instead of fluorine.
3-(5-(4-Nitrophenyl)furan-2-yl)prop-2-en-1-amine: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-amine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C13H12FNO/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8H,9,15H2/b2-1+ |
InChI Key |
HMHHZJZASHETHS-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/CN)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.